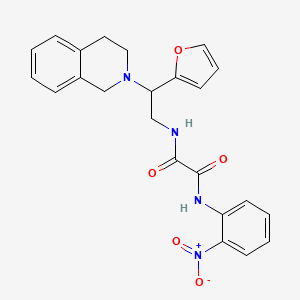
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several stages, starting from the preparation of the 3,4-dihydroisoquinoline intermediate. This is followed by the introduction of the furan-2-yl ethyl group via electrophilic substitution or nucleophilic addition. The final step typically involves the coupling of the nitrophenyl oxalamide through peptide coupling reagents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Although large-scale industrial production is uncommon, potential methods include optimized flow chemistry techniques to ensure higher yields and purity. Scaling up requires precise control of reaction conditions to avoid by-products and achieve consistency.
化学反应分析
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the furan ring or the dihydroisoquinoline moiety.
Reduction: The nitrophenyl group is susceptible to reduction, potentially altering its electronic properties and reactivity.
Substitution: Electrophilic aromatic substitution reactions are possible on the phenyl and isoquinoline rings, facilitated by appropriate conditions and catalysts.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are typical.
Major Products: Reaction products will vary widely, with possible products including oxidized or reduced derivatives, and substituted isoquinolines or furans.
科学研究应用
Chemistry: As a versatile molecule, it serves as a building block for creating new materials or as a ligand in metal-catalyzed reactions.
Biology: Its structural motifs can interact with biological macromolecules, making it useful in studying enzyme interactions or as a potential drug candidate.
Medicine: Due to its complex structure, it holds potential for pharmaceutical research, particularly for its nitrophenyl and isoquinoline groups which are common in medicinal chemistry.
Industry: In material science, it could be explored for developing novel polymers or as a precursor in organic electronics.
5. Mechanism of Action: While specific mechanistic details would depend on the exact application, generally:
Molecular Targets: The compound likely interacts with enzymes or receptors due to its diverse functional groups.
Pathways Involved: It may modulate signal transduction pathways by binding to specific protein sites or interfering with cellular metabolites, depending on its intended use.
相似化合物的比较
N1-(2-(2,3-dihydroisoquinolin-1(2H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but different positioning and functional groups.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N'-(2-nitrophenyl)oxalamide: Replacing furan with thiophene offers different reactivity and properties.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N'-(2-methylphenyl)oxalamide: Variation in the aromatic substituent leads to altered physicochemical properties.
Uniqueness: The presence of both the nitrophenyl and furan moieties in conjunction with an isoquinoline core gives the compound a unique profile that can offer distinct reactivity and binding properties not found in its close analogs.
Hope this detailed dive into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide tickles your scientific fancy! Need more info on a specific section?
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-22(23(29)25-18-8-3-4-9-19(18)27(30)31)24-14-20(21-10-5-13-32-21)26-12-11-16-6-1-2-7-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUETKXLNTFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
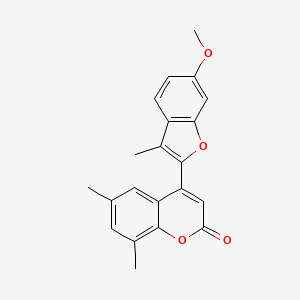
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)
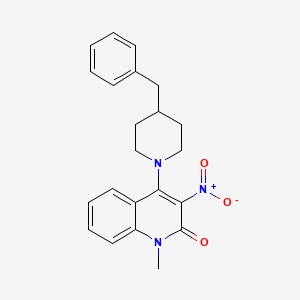
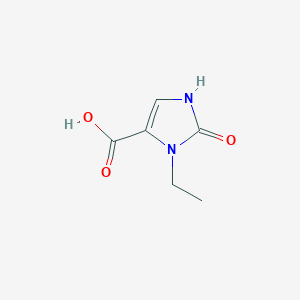

![2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2570241.png)

![3-(2-fluorobenzyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2570246.png)
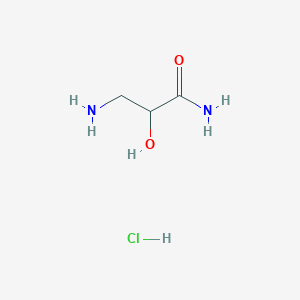

![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2570252.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2570254.png)
